molecular formula C4H7F3N2 B3278942 2,2,2-Trifluoro-N,N-dimethylacetimidamide CAS No. 684-09-3

2,2,2-Trifluoro-N,N-dimethylacetimidamide

Cat. No.: B3278942
CAS No.: 684-09-3
M. Wt: 140.11 g/mol
InChI Key: MFLSQEVVMJKRGO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N,N-dimethylacetimidamide is a fluorinated organic compound with the molecular formula C4H7F3N2. It is known for its unique chemical properties, including a high boiling point of 92°C and a density of 1.1795 g/cm³ at 25°C . This compound is often used in various chemical reactions due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N,N-dimethylacetimidamide typically involves the reaction of trifluoroacetonitrile with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-N,N-dimethylacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and strong nucleophiles such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide

Major Products:

    Nucleophilic Substitution: Substituted trifluoromethyl derivatives.

    Oxidation: Oxidized products such as trifluoroacetamides.

    Reduction: Reduced products like trifluoroethylamines.

    Hydrolysis: Amides and acids

Scientific Research Applications

2,2,2-Trifluoro-N,N-dimethylacetimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N,N-dimethylacetimidamide involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in the study of enzyme inhibition and protein-ligand interactions. The compound can form stable complexes with enzymes, inhibiting their activity and providing insights into their function .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-N,N-dimethylacetimidamide is unique due to its imidamide structure, which imparts distinct reactivity and stability compared to other fluorinated compounds. Its ability to form stable complexes with enzymes and proteins makes it particularly valuable in biochemical research .

Properties

IUPAC Name

2,2,2-trifluoro-N,N-dimethylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2/c1-9(2)3(8)4(5,6)7/h8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLSQEVVMJKRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268270
Record name 2,2,2-Trifluoro-N,N-dimethylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684-09-3
Record name 2,2,2-Trifluoro-N,N-dimethylethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=684-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N,N-dimethylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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